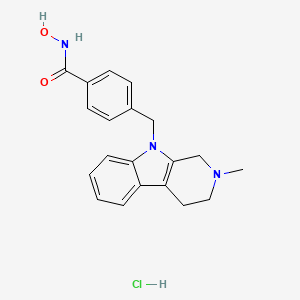

HDAC6-IN-7 (cpd7)

描述

HDAC6-IN-7 (cpd7) is an inhibitor of HDAC6 . HDAC6 is a unique member of the HDAC family, predominantly found in the cytoplasm and is mainly responsible for deacetylation of non-histone proteins . It plays an essential role in many biological processes and has been shown to be efficacious in treating cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .

Molecular Structure Analysis

HDAC6 is a structurally distinct member of the HDAC family. It consists of two fully functional catalytic deacetylase domains . The structure of HDAC6-IN-7 (cpd7) is not explicitly mentioned in the search results.Chemical Reactions Analysis

HDAC6 is predominantly responsible for deacetylation of non-histone proteins . The specific chemical reactions involving HDAC6-IN-7 (cpd7) are not explicitly mentioned in the search results.科学研究应用

选择性组蛋白脱乙酰酶抑制剂和癌症治疗

一项研究强调了通过药物库筛选开发选择性组蛋白脱乙酰酶 (HDAC) 抑制剂,确定依硒和它的类似物是多种 HDAC(包括 HDAC6)的弱抑制剂。进一步的研究发现了新型高效且选择性 HDAC6 抑制剂,表明它们由于能够以剂量依赖性方式诱导多种肿瘤细胞系细胞死亡而具有癌症治疗中的治疗应用潜力 (Wang et al., 2017)。

HDAC 抑制和类风湿性关节炎

研究表明,非选择性 HDAC 抑制剂具有抗炎特性,这可能有利于治疗类风湿性关节炎 (RA)。HDAC3/6 的特异性抑制显著抑制了 RA 成纤维细胞样滑膜细胞中的炎症基因表达,强调了 HDAC3 是 RA 和 I 型 IFN 驱动的自身免疫性疾病治疗中的潜在治疗靶点 (Angiolilli et al., 2016)。

HDAC6 和移植

HDAC6 被认为是移植和自身免疫性疾病中的潜在治疗靶点。研究表明,HDAC6 缺陷小鼠和选择性 HDAC6 抑制剂在实验性自身免疫性和移植模型中表现出治疗效果,表明 HDAC6 与这些医学疾病相关 (Hancock, 2016)。

HDAC 抑制剂在神经变性中的作用

HDAC 抑制剂因其在神经变性中的作用而受到研究,特别是在兴奋性毒性触发的视网膜神经节细胞变性方面。选择性抑制 HDAC1/3 或 HDAC4/5 可以防止进行性视网膜神经节细胞变性,表明这是一种针对退行性视网膜疾病的潜在治疗方法 (Schlüter et al., 2019)。

HDAC6 作为药物发现中的靶点

HDAC6 因其独特的结构和生理功能而脱颖而出,它调节着多种细胞过程,这些过程对于多种疾病(包括神经系统疾病和癌症)至关重要。HDAC6 的独特特性使其成为药物发现的重要靶点,重点是设计选择性和高效的 HDAC6 抑制剂用于治疗 (Pulya et al., 2020)。

作用机制

Target of Action

HDAC6-IN-7 (cpd7) primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family, predominantly found in the cytoplasm . It plays an essential role in many biological processes and exerts its deacetylation-dependent/independent effects on a variety of target molecules . HDAC6 has been identified as a pivotal modulator of innate and adaptive immunity .

Mode of Action

HDAC6-IN-7 (cpd7) interacts with HDAC6 to inhibit its activity . HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin . By inhibiting HDAC6, cpd7 increases the acetylation levels of these proteins . This can lead to improved axonal transport, which is often impaired in neurodegenerative disorders .

Biochemical Pathways

HDAC6-IN-7 (cpd7) affects several biochemical pathways through its inhibition of HDAC6 . These include pathways related to oxidative stress, immune cell generation, and fibrosis . HDAC6 inhibitors like cpd7 can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways .

Pharmacokinetics

It’s known that hydroxamate-based hdac6 inhibitors often suffer from genotoxicity, mutagenicity, and poor pharmacokinetics . Therefore, the development of non-hydroxamate HDAC6 inhibitors like cpd7 is of great interest .

Result of Action

The inhibition of HDAC6 by HDAC6-IN-7 (cpd7) results in a variety of molecular and cellular effects. For instance, it has been shown to be beneficial in animal models of neurodegenerative diseases . In the context of renal transplantation, HDAC6 inhibitors have effectively mitigated the progression of immune-related complications . In neurodegenerative diseases, HDAC6 inhibitors can contribute to the degradation of protein aggregates .

Action Environment

The action of HDAC6-IN-7 (cpd7) can be influenced by various environmental factors. For example, the expression and activity of HDAC6 have been shown to be increased in kidney disease Therefore, the efficacy of HDAC6-IN-7 (cpd7) might be influenced by the disease state of the patient

属性

IUPAC Name |

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.ClH/c1-22-11-10-17-16-4-2-3-5-18(16)23(19(17)13-22)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKFIADNEAJSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)N(C3=CC=CC=C23)CC4=CC=C(C=C4)C(=O)NO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

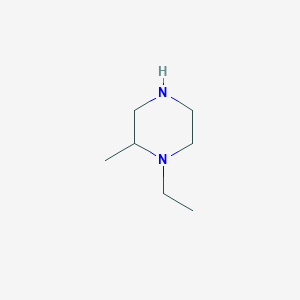

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)

![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)

![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)